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Abstract
RO495 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a

member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By targeting TYK2,

RO495 modulates the signaling of key cytokines involved in the immune response, including

interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). This technical guide

provides a comprehensive overview of RO495, its mechanism of action, the underlying biology

of the TYK2 signaling pathway, and relevant experimental protocols for its characterization.

While preclinical and clinical data for RO495 are limited in publicly available literature, this

guide incorporates representative data from other selective TYK2 inhibitors to illustrate the

therapeutic potential and investigational approaches for this class of compounds.

Introduction to RO495
RO495, also known by the synonym CS-2667, is a research chemical identified as a potent

inhibitor of TYK2. Its chemical name is N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-

yl)-2,6-dichlorobenzamide. The primary mechanism of action of RO495 is the inhibition of the

kinase activity of TYK2, which plays a crucial role in the signal transduction of several pro-

inflammatory and immunomodulatory cytokines.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15610277?utm_src=pdf-interest
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 1258296-60-4

Molecular Formula C₁₇H₁₄Cl₂N₆O

Molecular Weight 389.24 g/mol

Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action: Inhibition of the TYK2
Signaling Pathway
RO495 exerts its effects by inhibiting TYK2, a key component of the JAK-STAT signaling

pathway. This pathway is a primary mechanism for transducing signals from a wide array of

cytokines and growth factors, thereby regulating cellular processes such as proliferation,

differentiation, and immune responses.

The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the

cell surface. This binding event leads to the dimerization of receptor subunits and the

subsequent activation of receptor-associated JAKs, including TYK2, through trans-

phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular

domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of

Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the

JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA

sequences to regulate gene expression.

The Specific Role of TYK2
TYK2 is critically involved in the signaling of IL-12, IL-23, and Type I IFNs.[1][2][3]

IL-23/Th17 Pathway: IL-23 signaling, which is dependent on TYK2 and JAK2, is essential for

the expansion and maintenance of T helper 17 (Th17) cells. Th17 cells are a major source of
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the pro-inflammatory cytokine IL-17, which plays a central role in the pathogenesis of several

autoimmune diseases, including psoriasis and psoriatic arthritis.

IL-12/Th1 Pathway: The IL-12 signaling pathway, also mediated by TYK2 and JAK2,

promotes the differentiation of T helper 1 (Th1) cells. Th1 cells produce interferon-gamma

(IFN-γ) and are key drivers of inflammation in conditions like inflammatory bowel disease.

Type I Interferon Pathway: Type I IFN (IFN-α/β) signaling, which utilizes TYK2 and JAK1, is

crucial for antiviral immunity. However, dysregulated Type I IFN signaling is implicated in the

pathology of systemic lupus erythematosus (SLE).

By inhibiting TYK2, RO495 is expected to block these downstream signaling events, thereby

reducing the production of pro-inflammatory cytokines and mitigating the pathological immune

responses characteristic of various autoimmune and inflammatory disorders.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of RO495 on TYK2.
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Quantitative Data
While specific in vivo efficacy and pharmacokinetic data for RO495 are not readily available in

the public domain, in vitro potency has been reported. The following tables provide this

information and representative data for other selective TYK2 inhibitors to offer a comparative

context.

In Vitro Potency of RO495
Compound Target Assay Type IC₅₀ (nM) Reference

RO495 TYK2

Cell-based

STAT5

phosphorylation

1.5 Vendor Data

Representative In Vitro Potency and Selectivity of TYK2
Inhibitors
Data for deucravacitinib, a selective allosteric TYK2 inhibitor, is provided for illustrative

purposes.

Compound Target IC₅₀ (nM)
Selectivity
vs. JAK1

Selectivity
vs. JAK2

Selectivity
vs. JAK3

Deucravacitin

ib
TYK2 1.3 >1000x >1000x >1000x

Tofacitinib JAK1/3 1/2 ~6x vs TYK2
~20x vs

TYK2
-

Representative In Vivo Efficacy of a TYK2 Inhibitor
(Deucravacitinib) in a Mouse Model of Psoriasis
This data illustrates the potential in vivo effects of a selective TYK2 inhibitor.
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Treatment Group
Mean Change in Ear
Thickness (mm)

Reduction in Epidermal
Thickness (%)

Vehicle +0.25 0

Deucravacitinib (15 mg/kg) +0.05 75

Experimental Protocols
The following protocols are representative of the methodologies used to characterize selective

TYK2 inhibitors like RO495.

In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of a compound against

purified TYK2 enzyme.

Objective: To determine the IC₅₀ value of RO495 for TYK2 kinase.

Materials:

Recombinant human TYK2 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

RO495 (or other test compound)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Plate reader capable of luminescence detection

Procedure:
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Prepare a serial dilution of RO495 in DMSO, and then dilute further in kinase buffer.

Add the diluted RO495 or vehicle control to the wells of a 384-well plate.

Add the TYK2 enzyme and substrate peptide solution to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent

according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of RO495 and determine the IC₅₀

value by fitting the data to a four-parameter logistic curve.
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Caption: Workflow for an in vitro TYK2 kinase inhibition assay.
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Cellular STAT Phosphorylation Assay (Western Blot)
This protocol is for assessing the ability of RO495 to inhibit cytokine-induced STAT

phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-12-induced STAT4 phosphorylation by RO495 in

peripheral blood mononuclear cells (PBMCs).

Materials:

Human PBMCs

RPMI-1640 medium with 10% FBS

RO495

Recombinant human IL-12

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-STAT4, anti-total-STAT4, anti-β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Isolate PBMCs from healthy donor blood.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture PBMCs and pre-incubate with a serial dilution of RO495 or vehicle control for 1-2

hours.

Stimulate the cells with IL-12 (e.g., 10 ng/mL) for 15-30 minutes.

Lyse the cells with ice-cold lysis buffer.

Determine the protein concentration of the lysates using the BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using ECL reagent and an imaging system.

Strip the membrane and re-probe for total STAT4 and a loading control (e.g., β-actin).

Quantify the band intensities and normalize the phospho-STAT4 signal to total STAT4 and

the loading control.

In Vivo Mouse Model of Psoriasis
This protocol describes an imiquimod-induced model of psoriasis in mice to evaluate the in vivo

efficacy of a TYK2 inhibitor.

Objective: To assess the therapeutic effect of RO495 on psoriasis-like skin inflammation in

mice.

Materials:

BALB/c or C57BL/6 mice

Imiquimod cream (5%)
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RO495 formulated for oral administration

Vehicle control

Calipers

Procedure:

Acclimatize mice for at least one week.

Shave the dorsal skin of the mice.

Apply a daily topical dose of imiquimod cream to the shaved back for 5-7 consecutive days

to induce psoriasis-like inflammation.

Administer RO495 or vehicle control orally once or twice daily, starting from the first day of

imiquimod application.

Monitor the mice daily for body weight and signs of skin inflammation.

Score the severity of erythema, scaling, and skin thickness using a standardized scoring

system (e.g., Psoriasis Area and Severity Index - PASI).

Measure ear thickness daily with calipers as an additional indicator of inflammation.

At the end of the study, euthanize the mice and collect skin tissue for histological analysis

(H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Acclimatize Mice

Shave Dorsal Skin

Induce Psoriasis with Imiquimod

Administer RO495 or Vehicle

Daily Monitoring (Weight, PASI, Ear Thickness)

Daily

End of Study

Day 7

Collect Skin Tissue

Histological Analysis

End

Click to download full resolution via product page

Caption: Experimental workflow for the imiquimod-induced mouse model of psoriasis.
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Therapeutic Implications and Future Directions
The selective inhibition of TYK2 represents a promising therapeutic strategy for a range of

autoimmune and inflammatory diseases. By targeting the specific cytokine pathways mediated

by TYK2, inhibitors like RO495 have the potential to offer efficacy comparable to broader

immunosuppressants while minimizing off-target effects. The clinical validation of

deucravacitinib for the treatment of psoriasis has paved the way for further investigation into

the therapeutic utility of selective TYK2 inhibitors.

Future research on RO495 would likely involve comprehensive preclinical studies to establish

its pharmacokinetic and pharmacodynamic profile, in vivo efficacy in various disease models,

and a thorough safety assessment. Should the preclinical data be favorable, progression into

clinical trials would be the next logical step to evaluate its safety and efficacy in human

subjects. The continued exploration of selective TYK2 inhibitors holds significant promise for

the development of novel oral therapies for patients with unmet medical needs in the realm of

autoimmune and inflammatory diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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